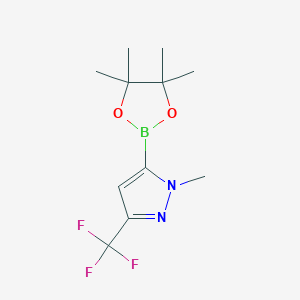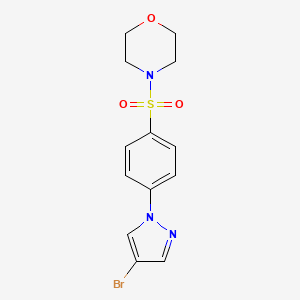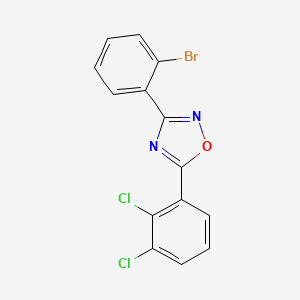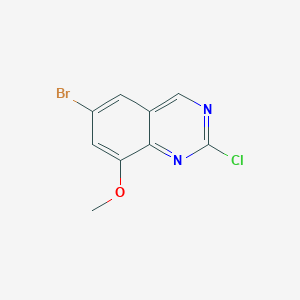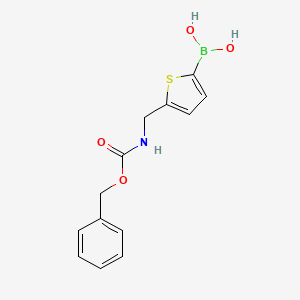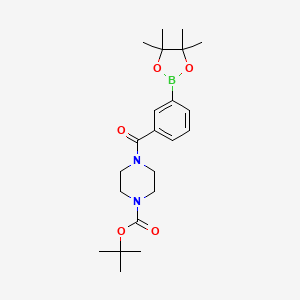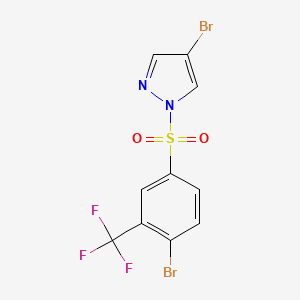![molecular formula C11H19N3O2 B1373189 tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate CAS No. 1595764-73-0](/img/structure/B1373189.png)
tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate
Overview
Description
Tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate (TB-IMPC) is a novel, synthetic compound with potential applications in scientific research. TB-IMPC is a member of the imidazole family and is composed of a tert-butyl group attached to a nitrogen atom, with a propyl group connected to the nitrogen atom via a carbon atom. TB-IMPC is a relatively new compound, with its synthesis and application to research only being reported in the past few years.
Scientific Research Applications
Synthesis of Substituted Imidazoles
The compound serves as a precursor in the synthesis of substituted imidazoles, which are crucial for creating functional molecules used in various applications. The regiocontrolled synthesis allows for precise construction of bonds during the formation of the imidazole ring .
Development of New Drugs
Imidazole derivatives, including tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate, are used in drug development due to their broad range of chemical and biological properties. They form the core of many pharmacologically active molecules .
Antimicrobial Agents
Compounds derived from imidazole show significant antimicrobial potential. This makes tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate a valuable starting point for developing new antimicrobial agents .
Cancer Research
The compound has been utilized in the synthesis of intermediates with cytotoxic activity against various human carcinoma cell lines, indicating its potential application in cancer research and therapy .
Therapeutic Potential
Due to its imidazole core, the compound exhibits a wide range of therapeutic potentials, including antibacterial, antifungal, and antiviral activities. This versatility makes it an important synthon in medicinal chemistry .
Biological Evaluation
Tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate derivatives have been synthesized and evaluated biologically, showing good activity in tumor cell growth inhibitory assays. This highlights its application in the study of bioactive compounds .
Chemical Biology
The compound’s ability to be transformed into various bioactive molecules makes it a valuable tool in chemical biology, aiding in the understanding of biological processes and the development of biochemical probes .
Heterocyclic Chemistry
As a heterocyclic compound with an imidazole ring, it occupies a unique position in heterocyclic chemistry, contributing to the synthesis of novel compounds with diverse biological activities .
Mechanism of Action
Target of Action
Tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate is a compound that contains an imidazole ring . Imidazole derivatives have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, allowing them to interact with a variety of biological targets .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-5-8(9-12-6-7-13-9)14-10(15)16-11(2,3)4/h6-8H,5H2,1-4H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPHWFFQXRGSBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CN1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



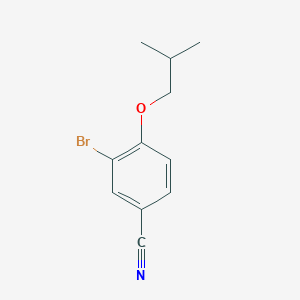
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1373111.png)
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1373112.png)

